molecular formula C14H12N2O2S B597128 1-(Phenylsulfonyl)-2-methyl-6-azaindole CAS No. 1227270-25-8

1-(Phenylsulfonyl)-2-methyl-6-azaindole

Cat. No. B597128
M. Wt: 272.322
InChI Key: OIAWBKQUUQFFNF-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)indole may be used in the preparation of 2-acyl-1-(phenylsulfonyl)indoles. It may be used in the synthesis of starting reagent required for the synthesis of the potentially useful intermediate . 1-(Phenylsulfonyl)pyrrole is a heterocyclic building block. 1-(Phenylsulfonyl) group serves as N-blocking and directing group in various organic syntheses .

Safety And Hazards

The safety data sheet for 1-(Phenylsulfonyl)pyrrole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(benzenesulfonyl)-2-methylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-9-12-7-8-15-10-14(12)16(11)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAWBKQUUQFFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-2-methyl-6-azaindole

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